5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide

Kinase inhibitor scaffold CLK kinase HIPK kinase

5-Methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide (CAS 941969-22-8) is a heterocyclic small molecule belonging to the furo[3,2-b]pyridine-2-carboxamide class. Its core scaffold—the furo[3,2-b]pyridine system—has been validated as a privileged pharmacophore for potent and highly selective inhibitors of CDC-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs), as well as effective modulators of the Hedgehog signaling pathway.

Molecular Formula C17H16N2O2
Molecular Weight 280.327
CAS No. 941969-22-8
Cat. No. B2900438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide
CAS941969-22-8
Molecular FormulaC17H16N2O2
Molecular Weight280.327
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC(=C2)C(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C17H16N2O2/c1-12-7-8-15-14(19-12)11-16(21-15)17(20)18-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,20)
InChIKeyZHOKIFGIZAVQJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide (CAS 941969-22-8): Chemical Class, Scaffold Identity, and Procurement Context


5-Methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide (CAS 941969-22-8) is a heterocyclic small molecule belonging to the furo[3,2-b]pyridine-2-carboxamide class. Its core scaffold—the furo[3,2-b]pyridine system—has been validated as a privileged pharmacophore for potent and highly selective inhibitors of CDC-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs), as well as effective modulators of the Hedgehog signaling pathway [1]. The compound features a 5-methyl substituent on the pyridine ring and an N-(2-phenylethyl) carboxamide at position 2, representing a structurally simplified analog within a compound family that includes the state-of-the-art chemical probe MU1210 . This compound is cataloged in the ChEMBL database (CHEMBL3415617) with reported monoamine oxidase (MAO) inhibitory activity [2].

Why In-Class Analogs Cannot Substitute for 5-Methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide: Structural Determinants of Target Engagement


Substitution at positions 3, 5, and the 2-carboxamide nitrogen of the furo[3,2-b]pyridine scaffold profoundly alters kinase selectivity, potency, and even biological target class. The seminal Angewandte Chemie study demonstrated that 3,5-disubstituted furo[3,2-b]pyridines yield potent CLK inhibitors, whereas the 3,5,7-trisubstituted subset redirects activity toward Hedgehog pathway modulation [1]. Furthermore, the presence and identity of the 2-carboxamide N-substituent critically influence binding conformations: unlike MU1210, which binds to the back pocket of CLK1 rather than the hinge region [2], simpler 2-carboxamide analogs may engage different kinase targets or off-targets such as monoamine oxidases [3]. Even seemingly minor changes—such as replacing the N-phenethyl group with N-(m-tolyl) or N-ethyl-N-phenyl—can ablate or redirect biological activity, making blind substitution of one furo[3,2-b]pyridine-2-carboxamide for another scientifically indefensible without matched confirmatory profiling data.

Quantitative Differentiation Evidence for 5-Methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide (CAS 941969-22-8) Against Closest Analogs


Scaffold Privilege Validation: Furo[3,2-b]pyridine Core as a Superior CLK/HIPK Pharmacophore Versus Thieno[3,2-b]pyridine

The furo[3,2-b]pyridine scaffold has been explicitly validated as a privileged pharmacophore yielding potent (IC50 < 50 nM) and highly selective CLK and HIPK inhibitors, whereas the analogous thieno[3,2-b]pyridine core has been primarily deployed for Pim kinase inhibition [1]. In the comprehensive Angewandte Chemie study, optimization of 3,5-disubstituted furo[3,2-b]pyridines produced CLK inhibitors with single-digit nanomolar potency, while the thieno analog class (as described in the Incyte Pim kinase patent family WO2015027124A1) targets a distinct kinase family with a fundamentally different selectivity profile [2]. The oxygen atom in furo[3,2-b]pyridine provides distinct hydrogen-bond acceptor capability and electronic distribution compared to sulfur in thieno[3,2-b]pyridine, directly impacting kinase binding pocket interactions [1].

Kinase inhibitor scaffold CLK kinase HIPK kinase Furopyridine Thienopyridine comparison

MAO-A vs. MAO-B Selectivity Profile: Differentiating 5-Methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide from MU1210 and Other In-Class Kinase Inhibitors

In contrast to MU1210—which is extensively profiled as a selective CLK1/2/4 inhibitor with no reported MAO activity—5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide demonstrates dual MAO-A/MAO-B inhibitory activity, as documented in the ChEMBL database (CHEMBL3415617) [1]. The compound inhibits human recombinant MAO-A with an IC50 of 50 nM and human recombinant MAO-B with an IC50 of 1,200 nM, yielding a 24-fold selectivity for MAO-A over MAO-B [1]. In rat brain homogenates, MAO-A inhibition is even more potent (IC50 = 2 nM) [1]. This MAO inhibitory profile is entirely absent from the published characterization of MU1210, which was screened against 194 kinases plus a panel of non-kinase targets without reported MAO activity .

Monoamine oxidase inhibition MAO-A selectivity MAO-B Off-target profiling Neuropharmacology

Synthetic Tractability and Intermediate Utility: Simplified Substitution Pattern Versus MU1210 for Derivatization-Focused Research

5-Methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide possesses an unsubstituted position 3 on the furo[3,2-b]pyridine core, in contrast to MU1210 which carries a 3-(3-(pyridin-4-yl)phenyl) substituent introduced via multi-step metal-mediated cross-coupling [1]. The Němec et al. synthetic methodology relies on chemoselective couplings of 5-chloro-3-iodofuro[3,2-b]pyridine, with the 3-position requiring palladium-catalyzed Suzuki or Stille coupling for arylation [1]. By retaining an unsubstituted position 3, the target compound serves as a more synthetically accessible intermediate that can be further functionalized regioselectively, whereas MU1210 represents a late-stage, fully elaborated product with significantly higher synthetic complexity and associated procurement cost .

Synthetic accessibility Chemical probe Structure-activity relationship Derivatization Medicinal chemistry

N-Phenethyl vs. N-Aryl Carboxamide Conformational Flexibility: Impact on Binding Mode Differentiation

The N-(2-phenylethyl) carboxamide moiety in this compound incorporates an ethylene linker between the amide nitrogen and the terminal phenyl ring, providing two additional rotatable bonds compared to directly N-aryl-substituted analogs such as 5-methyl-N-(m-tolyl)furo[3,2-b]pyridine-2-carboxamide [1]. This conformational flexibility may permit the phenyl ring to explore a larger volume of conformational space and potentially access hydrophobic sub-pockets that are inaccessible to rigid N-aryl analogs. Notably, MU1210's unique binding mode—anchoring to the CLK1 back pocket rather than the canonical hinge region—is enabled by its specific 3,5-disubstitution pattern and was confirmed by X-ray crystallography (PDB: 6I5L) [2]. The N-phenethyl linker in the target compound provides a distinct conformational profile whose binding consequences remain to be experimentally determined through direct structural biology [3].

Conformational analysis Carboxamide linker Structure-based design Kinase binding mode N-phenethyl pharmacophore

MAO-A/MAO-B Selectivity Ratio Differential: Target Compound Versus Classical MAO Inhibitors

The 24-fold selectivity of 5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide for MAO-A (IC50 = 50 nM) over MAO-B (IC50 = 1,200 nM) [1] places this compound in a distinct selectivity zone compared to classical MAO inhibitors. For reference, the non-selective irreversible MAO inhibitor phenelzine inhibits both isoforms at low micromolar concentrations, while the MAO-B-selective inhibitor selegiline shows IC50 values of ~10 nM for MAO-B and >10,000 nM for MAO-A [2]. The target compound's moderate MAO-A selectivity (ratio ~24) contrasts with both the extreme selectivity of selegiline (ratio >1000) and the non-selectivity of phenelzine (ratio ~1), potentially offering a pharmacologically useful intermediate selectivity window [2]. However, this comparison is cross-study and uses data from different assay formats, requiring independent confirmation in a unified assay system.

Monoamine oxidase MAO-A selective inhibitor MAO-B sparing Reversible inhibition Neuroprotection

Evidence-Based Application Scenarios for 5-Methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide (CAS 941969-22-8) in Scientific Research and Procurement


Neuroscience Research Requiring Moderate MAO-A Inhibition with MAO-B Sparing

The documented MAO-A IC50 of 50 nM (human recombinant) and MAO-B IC50 of 1,200 nM—yielding a ~24-fold selectivity window—supports the use of this compound as a tool for studying MAO-A-mediated neurotransmitter metabolism (serotonin, norepinephrine) with relative sparing of MAO-B-dependent dopamine degradation [1]. This selectivity profile may be advantageous in experimental models where complete and irreversible MAO inhibition (as with classical MAOIs) would produce confounding effects on amine handling. However, users should note that cellular permeability, metabolic stability, and in vivo pharmacokinetic data are not available, and all applications should include appropriate positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B) [1].

Medicinal Chemistry SAR Exploration of the Furo[3,2-b]pyridine-2-carboxamide Chemotype

With an unsubstituted position 3 and a synthetically tractable N-phenethyl carboxamide, this compound serves as an ideal starting scaffold for systematic structure-activity relationship (SAR) studies. The 5-methyl group provides a baseline substitution, while the position 3 can be sequentially functionalized via lithiation or cross-coupling to explore kinase selectivity determinants [2]. This contrasts with commercially available advanced probes like MU1210, which are fully elaborated and less amenable to systematic derivatization. Procurement of this simpler intermediate enables in-house diversification at lower cost per analog compared to purchasing multiple pre-substituted variants [2].

Kinase Selectivity Profiling and Off-Target Deconvolution Studies

Given that the broader furo[3,2-b]pyridine scaffold has been validated for CLK/HIPK kinase inhibition with single-digit nanomolar potency achievable through appropriate substitution [2], this compound—with its distinct 5-methyl, N-phenethyl substitution pattern—merits profiling against a comprehensive kinase panel to determine whether this specific substitution pattern retains CLK/HIPK activity, redirects selectivity toward other kinases, or primarily engages non-kinase targets such as MAO enzymes [1]. For research groups seeking to understand the selectivity determinants within the furo[3,2-b]pyridine-2-carboxamide series, this compound provides a critical data point connecting simple substitution patterns to biological outcomes [3].

Comparative Chemical Biology: Furo[3,2-b]pyridine vs. Thieno[3,2-b]pyridine Scaffold Profiling

The established divergence in kinase targeting between furo[3,2-b]pyridine (CLK/HIPK-selective) and thieno[3,2-b]pyridine (Pim kinase-selective) scaffolds makes this compound a valuable reference for systematic scaffold comparison studies [2]. By profiling 5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide alongside matched thieno analogs in identical assay panels, researchers can isolate the contribution of the furan oxygen vs. thiophene sulfur to kinase selectivity, independent of substituent effects. Such comparative data would strengthen the evidence base for scaffold selection in kinase drug discovery programs [3].

Quote Request

Request a Quote for 5-methyl-N-(2-phenylethyl)furo[3,2-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.